3-(benzenesulfonyl)-N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C25H22N2O3S2 and its molecular weight is 462.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Benzothiazole derivatives, including those with sulfonamide moieties, are often explored for their synthetic routes and chemical properties. For example, the synthesis of various benzothiazole compounds involves reactions between benzo[d]thiazol-2-amine and other chemical agents, leading to derivatives that are fully characterized using spectral data and chemical analysis methods (Manolov, Ivanov, & Bojilov, 2021). These studies provide foundational knowledge for understanding the chemical behavior and potential applications of N-(4-(4-benzylphenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide.
Anticonvulsant and Antimicrobial Activities
Compounds structurally related to N-(4-(4-benzylphenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide have been synthesized and evaluated for their biological activities. Notably, derivatives containing a sulfonamide thiazole moiety have demonstrated significant anticonvulsive effects, offering protection against specific types of seizures (Farag et al., 2012). Additionally, similar compounds have shown antimicrobial activity, highlighting their potential as therapeutic agents against bacterial infections.
Anticancer and Antiviral Potential
The exploration of benzothiazole derivatives extends into the realm of anticancer and antiviral research. Certain compounds have been identified with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, indicating a broad spectrum of pharmacological applications (Küçükgüzel et al., 2013). These findings suggest that with further research, derivatives like N-(4-(4-benzylphenyl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide could be developed into therapeutic agents targeting specific diseases.
Luminescent Properties for Technological Applications
Beyond biomedical applications, benzothiazole derivatives have been studied for their luminescent properties, which are relevant for the development of optical and electronic materials. The luminescence characteristics of certain benzothiazole compounds make them suitable for applications in white light emission technologies, potentially contributing to advancements in lighting and display technologies (Lu et al., 2017).
Future Directions
Thiazole derivatives continue to be a focus of research due to their diverse biological activities. Efforts are being made to study the pharmacological activities of newly synthesized thiazole derivatives . These compounds have the potential to be used as lead compounds for rational drug designing .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c28-24(15-16-32(29,30)22-9-5-2-6-10-22)27-25-26-23(18-31-25)21-13-11-20(12-14-21)17-19-7-3-1-4-8-19/h1-14,18H,15-17H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBADBNKYXECNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.